molecular formula C16H20F3NO2 B5186544 ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate

ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate

Cat. No. B5186544
M. Wt: 315.33 g/mol
InChI Key: VRZANDREJGEGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate, also known as EF-TFMPP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

Ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate acts as an agonist of the serotonin 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of a variety of physiological and behavioral processes, including mood, anxiety, sleep, and cognition. ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate binding to these receptors leads to the activation of downstream signaling pathways, which ultimately results in the observed effects of the compound.
Biochemical and Physiological Effects:
ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate has been shown to increase serotonin levels in the brain, which may be responsible for its anxiolytic and antidepressant effects. ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate has also been shown to enhance cognitive function, improve memory, and increase wakefulness.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate is its high potency and selectivity for the serotonin receptors. This makes it a useful tool for studying the effects of serotonin receptor activation on various physiological and behavioral processes. However, one limitation of ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate for the treatment of mood disorders and cognitive impairment. Another area of interest is the study of the effects of ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate on other neurotransmitter systems, such as dopamine and norepinephrine. Additionally, further research is needed to fully understand the mechanisms underlying the effects of ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate on behavior and physiology, as well as its potential therapeutic applications.

Synthesis Methods

Ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-trifluoromethylbenzaldehyde with 2-piperidinecarboxylic acid ethyl ester in the presence of a suitable catalyst. The resulting product is then purified by recrystallization to obtain pure ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate has been used as a lead compound for the development of new drugs targeting the central nervous system. In pharmacology, ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate has been used to study the effects of serotonin receptor agonists on behavior and physiology. In neuroscience, ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate has been used to study the role of serotonin receptors in the regulation of mood, anxiety, and sleep.

properties

IUPAC Name

ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)14-5-3-4-10-20(14)11-12-6-8-13(9-7-12)16(17,18)19/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZANDREJGEGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate

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